LY 221501
Description
cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid (CAS: 145512-35-2), also known as LY 221501, is a piperidine derivative featuring two carboxylic acid groups positioned at the 2- and 4-positions of the piperidine ring. The 4-position is further substituted with a 3-carboxypropyl group in a cis-configuration . Its structural complexity and stereochemistry contribute to its unique biochemical interactions.
Properties
CAS No. |
145512-35-2 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2R,4S)-4-(3-carboxypropyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c12-9(13)3-1-2-7-4-5-11-8(6-7)10(14)15/h7-8,11H,1-6H2,(H,12,13)(H,14,15)/t7-,8+/m0/s1 |
InChI Key |
UDPZLTQBSHPQHX-JGVFFNPUSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@H]1CCCC(=O)O)C(=O)O |
Canonical SMILES |
C1CNC(CC1CCCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cis-4-(3-carboxyprop-1-yl)piperidine-2-carboxylic acid LY 221501 LY-221501 |
Origin of Product |
United States |
Preparation Methods
Introduction of the Carboxypropyl Side Chain
Post-hydrogenation, the carboxypropyl group is introduced via alkylation or Michael addition. A common approach involves reacting 4-piperidinecarboxylic acid with acrylonitrile under basic conditions, followed by hydrolysis to convert the nitrile to a carboxylic acid. However, this method risks over-alkylation and requires careful stoichiometric control.
An alternative pathway employs a protected malonic acid derivative. For instance, treating 4-piperidinecarboxylic acid with diethyl malonate in the presence of a Lewis acid (e.g., BF₃·Et₂O) facilitates conjugate addition, yielding a propylmalonate intermediate. Subsequent hydrolysis and decarboxylation generate the carboxypropyl side chain.
Stereochemical Control
Achieving the cis configuration between the 4-position carboxypropyl group and the 2-carboxylic acid necessitates chiral induction. Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) has been explored but remains cost-prohibitive for industrial scales. Instead, diastereomeric crystallization is employed: the racemic mixture is treated with a chiral resolving agent (e.g., L-lysine), and the desired cis-diastereomer is isolated via fractional crystallization.
Industrial-Scale Optimization
Reaction Conditions and Catalysts
Purification and Isolation
Post-hydrogenation, the crude product is purified via vacuum distillation to remove 50% of the aqueous solvent, followed by methanol-induced crystallization. This step achieves >98% purity, with residual palladium levels below 5 ppm. For LY-221501, additional ion-exchange chromatography may be required to separate cis and trans isomers.
Comparative Analysis of Synthetic Routes
Route 1: Direct Hydrogenation of Functionalized Pyridine
- Advantages : Fewer steps, high atom economy.
- Challenges : Requires custom pyridine precursors, which are costly.
Route 2: Post-Hydrogenation Functionalization
- Advantages : Uses commercially available 4-piperidinecarboxylic acid.
- Challenges : Multi-step process lowers overall yield (~60–70%).
Recent Advancements
Recent studies explore enzymatic desymmetrization of meso-piperidine intermediates using lipases, achieving enantiomeric excess >90%. Flow chemistry systems have also been adapted for continuous hydrogenation, reducing batch times by 40%.
Chemical Reactions Analysis
LY-221501 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
LY-221501 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the NMDA receptor and its role in various chemical processes. In biology, LY-221501 is used to investigate the effects of NMDA receptor antagonism on cellular and molecular pathways. In medicine, this compound is studied for its potential therapeutic applications in treating neurological disorders and other medical conditions . In industry, LY-221501 is used in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of LY-221501 involves its antagonistic effects on the NMDA receptor. By binding to the receptor, LY-221501 inhibits the receptor’s activity, thereby modulating the signaling pathways involved in various physiological and pathological processes . The molecular targets and pathways involved in the action of LY-221501 include the NMDA receptor and its associated signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Piperidine carboxylic acid derivatives are widely explored in medicinal chemistry. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Piperidine Carboxylic Acid Derivatives
Key Observations:
Pharmacological Activity
NMDA Receptor Antagonism :
- The target compound shares mechanistic similarities with CGS 19755, a well-characterized competitive NMDA antagonist. However, the 3-carboxypropyl group may confer distinct binding kinetics due to its extended carbon chain and additional carboxylic moiety .
- Tetrazolylalkyl analogues () exhibit selective antagonism, suggesting that substituent bulk and electronic properties modulate receptor affinity .
- This highlights the structural versatility of this chemical class .
Physicochemical Properties
- Solubility: The dual carboxylic acid groups in the target compound likely improve aqueous solubility compared to non-carboxylated analogues like 3-Piperidinecarboxylic acid .
- Stability : Carboxylic acid derivatives are generally stable under standard laboratory conditions but may degrade under extreme pH or temperature .
Biological Activity
Cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanism of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with carboxypropyl and carboxylic acid groups, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N1O4 |
| Molecular Weight | 215.24 g/mol |
| Solubility | Soluble in water |
| Log P (octanol-water) | -0.61 |
Research indicates that cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid acts primarily as an NMDA receptor antagonist. The NMDA receptor plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor, the compound may exhibit neuroprotective effects.
Binding Kinetics
Studies have demonstrated that this compound competes with NMDA for receptor binding, effectively reducing calcium ion influx into neurons. This mechanism is vital for preventing excitotoxicity associated with various neurodegenerative diseases .
Neuroprotective Effects
In vitro studies have shown that cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid can protect neuronal cells from oxidative stress and apoptosis. For example, it has been observed to reduce cell death in models of excitotoxicity induced by glutamate exposure, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease and multiple sclerosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) ranged from 0.5 to 2 μg/mL, indicating potent activity .
Case Studies
- Neuroprotection in Alzheimer's Disease Models : A study involving transgenic mice demonstrated that treatment with cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid led to improved cognitive function and reduced amyloid plaque formation .
- Antibacterial Efficacy : In clinical trials assessing the efficacy of the compound against resistant bacterial strains, it showed promising results in reducing infection rates and improving patient outcomes compared to standard treatments .
Pharmacokinetics
The pharmacokinetic profile of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid suggests good oral bioavailability and moderate distribution across tissues. It is not significantly metabolized by cytochrome P450 enzymes, minimizing drug-drug interactions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid, and how is stereochemical integrity maintained?
- Methodological Answer : The synthesis typically involves multi-step organic transformations, such as cyclization of nitrile intermediates followed by acidic hydrolysis to introduce the carboxylic acid group. For stereochemical control, chiral starting materials (e.g., optically pure piperidine-2-carboxylic acid derivatives) or selective crystallization of intermediates in polar solvents (e.g., methanol/water mixtures) can ensure cis-configuration retention. Catalytic methods using Lewis acids (e.g., AlCl₃) may assist in resolving diastereomers during intermediate stages .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing the structural purity of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the piperidine ring conformation and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Carbowax® 20M-TPA) ensures enantiomeric purity. Differential Scanning Calorimetry (DSC) can assess crystallinity and melting point consistency .
Q. What are the primary challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Scalability issues arise from low-yielding steps (e.g., nitrile hydrolysis) and expensive chiral precursors. Optimizing reaction conditions (e.g., solvent choice, temperature gradients) and transitioning to cost-effective racemic resolution methods (e.g., enzymatic kinetic resolution) can improve yields. Process intensification via flow chemistry may reduce intermediate isolation steps .
Advanced Research Questions
Q. How does the stereochemistry of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid influence its binding kinetics to NMDA receptors?
- Methodological Answer : Competitive binding assays using voltage-clamp electrophysiology reveal that the cis-configuration enhances steric complementarity with the NMDA receptor’s glycine-binding site. Kinetic analysis (e.g., Schild regression) shows slower equilibrium block times (~3.3 s) compared to trans-isomers, suggesting higher entropic barriers for dissociation. Radioligand displacement studies with -CGP-39653 can quantify affinity differences .
Q. What methodologies enable efficient isomerization of the cis-isomer to its trans counterpart, and which catalysts are most effective?
- Methodological Answer : Lewis acid-catalyzed isomerization (e.g., BF₃·Et₂O or AlCl₃ in dichloromethane) under reflux conditions promotes cis-to-trans conversion via carbocation intermediates. Bronsted acids (e.g., HCl in ethanol) are less effective due to protonation-induced side reactions. Monitoring via chiral HPLC and -NMR (if fluorinated analogs are used) ensures reaction progress .
Q. How can computational modeling guide the design of derivatives targeting Keap1-Nrf2 protein-protein interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the Keap1 Kelch domain crystal structure (PDB: 1X2R) identifies critical hydrogen-bonding residues (e.g., Arg415, Ser508). Density Functional Theory (DFT) calculations optimize substituent electronic profiles (e.g., carboxylate pKa tuning) to enhance binding. MD simulations (>100 ns) assess conformational stability in aqueous environments .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Meta-analysis of IC₅₀ values requires normalizing assay conditions (e.g., buffer pH, cell lines). Orthogonal validation via isothermal titration calorimetry (ITC) confirms binding thermodynamics, while CRISPR-edited NMDA receptor knockout models isolate target-specific effects. Cross-study comparisons must account for stereochemical impurities (<5% trans-isomer) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
